Trimethyl trans-aconitate
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Overview
Description
Trimethyl trans-aconitate, also known as trans-aconitic acid trimethyl ester, is an organic compound with the molecular formula C9H12O6. It is a derivative of aconitic acid, which is a naturally occurring tricarboxylic acid found in plants such as sugarcane and sweet sorghum. This compound is a colorless to yellow clear liquid with a boiling point of 160°C at 20 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl trans-aconitate can be synthesized through the esterification of trans-aconitic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar esterification process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl trans-aconitate undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of primary amines to the electron-deficient alkene in this compound, forming N-alkyl-pyrrolidone structures.
Methylation: The compound can be methylated to form different methyl esters, depending on the specific carboxyl group targeted.
Common Reagents and Conditions
Aza-Michael Addition: Primary amines are used as nucleophiles, and the reaction proceeds quantitatively at room temperature, following the principles of green chemistry.
Major Products Formed
Scientific Research Applications
Trimethyl trans-aconitate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethyl trans-aconitate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Trimethyl trans-aconitate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
trimethyl prop-1-ene-1,1,3-tricarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)5-4-6(8(11)14-2)9(12)15-3/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFDSUXUHQEDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=C(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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